Diethyl2-(((3-(3,5-dimethylisoxazol-4-yl)-4-methoxyphenyl)amino)methylene)malonate
CAS No.:
Cat. No.: VC13655440
Molecular Formula: C20H24N2O6
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O6 |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | diethyl 2-[[3-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methoxyanilino]methylidene]propanedioate |
| Standard InChI | InChI=1S/C20H24N2O6/c1-6-26-19(23)16(20(24)27-7-2)11-21-14-8-9-17(25-5)15(10-14)18-12(3)22-28-13(18)4/h8-11,21H,6-7H2,1-5H3 |
| Standard InChI Key | MXRQTCLBFBDHTR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)C2=C(ON=C2C)C)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)C2=C(ON=C2C)C)C(=O)OCC |
Introduction
Structural and Molecular Characterization
Chemical Identity
The compound belongs to the malonate ester class, featuring two ethyl ester groups and a central propanedioate backbone. Its IUPAC name is diethyl 2-[[3-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methoxyanilino]methylidene]propanedioate, with a molecular formula of C₂₀H₂₄N₂O₆ and a molecular weight of 388.42 g/mol . The SMILES notation (CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)C2=C(ON=C2C)C)C(=O)OCC) highlights the isoxazole ring (C2=C(ON=C2C)C) and methoxyphenyl group (C=C1)OC) .
Physicochemical Properties
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Appearance: Orange crystalline solid.
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to ester and aromatic groups, though experimental data remain limited.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₆ | |
| Molecular Weight | 388.42 g/mol | |
| CAS Number | 1300031-60-0 | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a condensation reaction between diethyl ethoxymethylenemalonate (EMME) and 3-(3,5-dimethylisoxazol-4-yl)-4-methoxyaniline. This mirrors methodologies used for analogous aminomethylene malonates:
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Condensation:
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EMME reacts with the aniline derivative in a polar solvent (e.g., ethanol, toluene) under acidic or basic catalysis.
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Optimal conditions: 80–100°C for 12–24 hours, yielding 60–75%.
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Purification:
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Chromatography or recrystallization from ethyl acetate/hexane mixtures enhances purity.
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Industrial-Scale Production
Industrial protocols emphasize cost efficiency and scalability:
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Catalytic systems (e.g., p-toluenesulfonic acid) improve yields to >80%.
Chemical Reactivity and Functionalization
Active Methylene Group
The central methylene group (C=NH) exhibits enhanced acidity (pKa ~9–12) due to electron-withdrawing ester groups, enabling nucleophilic attacks and cyclization.
Key Reactions
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Cyclocondensation: Reacts with urea or thiourea to form pyrimidine derivatives, relevant in drug discovery.
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Oxidation: Forms iminoquinones under strong oxidizing conditions (e.g., KMnO₄).
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Reduction: Hydrogenation yields aminomethyl malonates, intermediates for peptidomimetics.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Cyclization | Urea, HCl/EtOH, reflux | Pyrimidine-4-carboxylate | 65% |
| Oxidation | KMnO₄, H₂O/acetone | 2-Iminoquinone malonate | 45% |
Applications in Medicinal Chemistry
Antimicrobial Activity
Malonate derivatives exhibit broad-spectrum antimicrobial effects. For example, diethyl 2-(4-methoxyphenyl)malonate shows MIC values of 8 µg/mL against S. aureus .
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